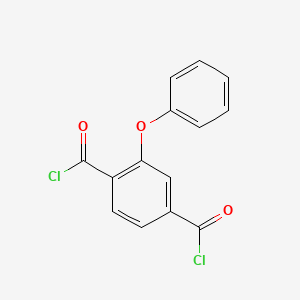
2,2'-Disulfanediylbis(5-chlorothiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(5-chlorothiophene): is an organosulfur compound that features two thiophene rings connected by a disulfide bond, with each thiophene ring substituted with a chlorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-chlorothiophene) typically involves the following steps:
Formation of 5-chlorothiophene-2-thiol: This intermediate can be synthesized by reacting 5-chlorothiophene with a thiolating agent such as hydrogen sulfide in the presence of a base.
Oxidative Coupling: The 5-chlorothiophene-2-thiol is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Disulfanediylbis(5-chlorothiophene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or dithiothreitol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(thiophene): Lacks the chlorine substituents, which may affect its reactivity and applications.
2,2’-Disulfanediylbis(3-chlorothiophene): Chlorine atoms are positioned differently, potentially altering its chemical properties.
2,2’-Disulfanediylbis(5-bromothiophene): Bromine substituents instead of chlorine, which may influence its reactivity and applications.
Uniqueness
- The presence of chlorine atoms at the 5-position of the thiophene rings in 2,2’-Disulfanediylbis(5-chlorothiophene) makes it unique, potentially enhancing its reactivity in substitution reactions and its utility in various applications.
Propriétés
Numéro CAS |
129836-80-2 |
|---|---|
Formule moléculaire |
C8H4Cl2S4 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H |
Clé InChI |
UIBUFCOZPVVIJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


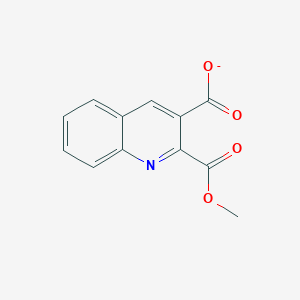
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
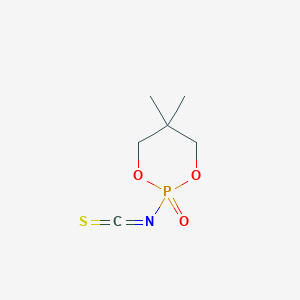

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
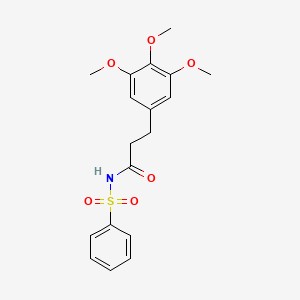
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
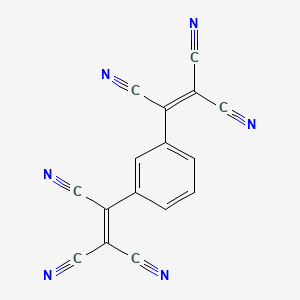
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

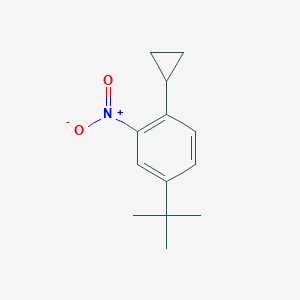
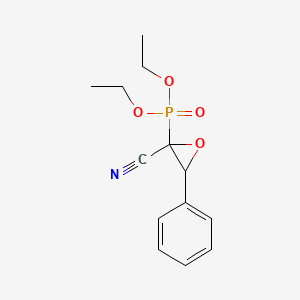
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
